



# Application of FNDR-20123 in Malaria Transmission-Blocking Studies

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents that not only target the asexual blood stages responsible for clinical disease but also the sexual stages (gametocytes) that mediate transmission to mosquitoes. **FNDR-20123** is a potent, first-in-class, and orally active histone deacetylase (HDAC) inhibitor with demonstrated activity against both asexual and sexual stages of P. falciparum.[1][2][3] By inhibiting HDACs, **FNDR-20123** disrupts the regulation of gene expression crucial for parasite development and survival.[3] Notably, its activity against male gametocytes presents a promising avenue for transmission-blocking strategies, a critical component of malaria eradication efforts.[4]

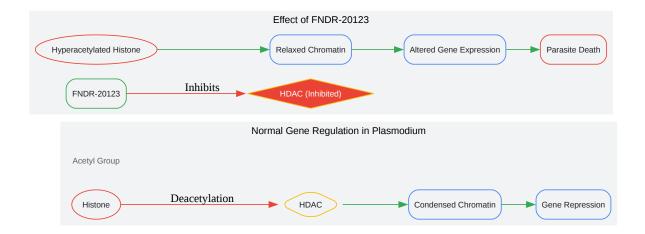
These application notes provide a comprehensive overview of the use of **FNDR-20123** in transmission-blocking studies, including its mechanism of action, key biological data, and detailed protocols for essential experiments.

### **Mechanism of Action: HDAC Inhibition**

**FNDR-20123** exerts its antimalarial effect by inhibiting histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression. In P. falciparum, HDACs are involved in the deacetylation of lysine residues on histone tails, leading to a more condensed



chromatin structure and transcriptional repression. By inhibiting plasmodial HDACs, **FNDR-20123** leads to hyperacetylation of histones, altering gene expression and ultimately parasite death. **FNDR-20123** has been shown to inhibit Plasmodium HDAC with a 50% inhibitory concentration (IC50) of 31 nM.



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Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor.

### **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo activities of FNDR-20123.

Table 1: In Vitro Activity of FNDR-20123



| Target                               | IC50 (nM) | Reference |
|--------------------------------------|-----------|-----------|
| P. falciparum Asexual Blood<br>Stage | 41 - 42   |           |
| P. falciparum Male<br>Gametocytes    | 190       |           |
| P. falciparum Female Gametocytes     | > 5000    | _         |
| Plasmodium HDAC                      | 31        | -         |
| Human HDAC (HeLa nuclear extract)    | 3         | _         |

Table 2: Human HDAC Isoform Selectivity of FNDR-20123

| HDAC Isoform | IC50 (nM) | Reference    |
|--------------|-----------|--------------|
| HDAC1        | 25        |              |
| HDAC2        | 29        | _            |
| HDAC3        | 2         | _            |
| HDAC6        | 11        | <del>-</del> |
| HDAC8        | 282       | -            |

Table 3: Pharmacokinetic and Safety Profile of FNDR-20123



| Parameter  | Value           | Reference |
|--|-----------------|-----------|
| Human/Mouse/Rat Liver<br>Microsomal Stability (2h) | > 75% remaining |           |
| Human Plasma Protein<br>Binding                    | 57%             |           |
| hERG Liability                                     | > 100 μM        | -         |
| CYP Isoform Inhibition                             | IC50 > 25 μM    |           |
| Cytotoxicity (HepG-2 and THP-1 cell lines)         | Negligible      |           |
| Rat Oral Pharmacokinetics<br>(100 mg/kg) - Cmax    | 1.1 μΜ          | _         |
| Rat Oral Pharmacokinetics<br>(100 mg/kg) - T1/2    | 5.5 h           | -         |

# **Experimental Protocols**

### **Protocol 1: In Vitro Gametocyte Viability Assay**

This protocol is adapted from the P. falciparum dual gamete formation assay (PfDGFA) to assess the effect of **FNDR-20123** on male and female gametocyte viability.

#### Materials:

- Mature P. falciparum gametocyte culture (Stage V)
- FNDR-20123 stock solution (in DMSO)
- Complete culture medium
- 96-well microplates
- Reagents for male gamete exflagellation observation (e.g., xanthurenic acid)
- Fluorescent antibodies for female gamete detection (optional)

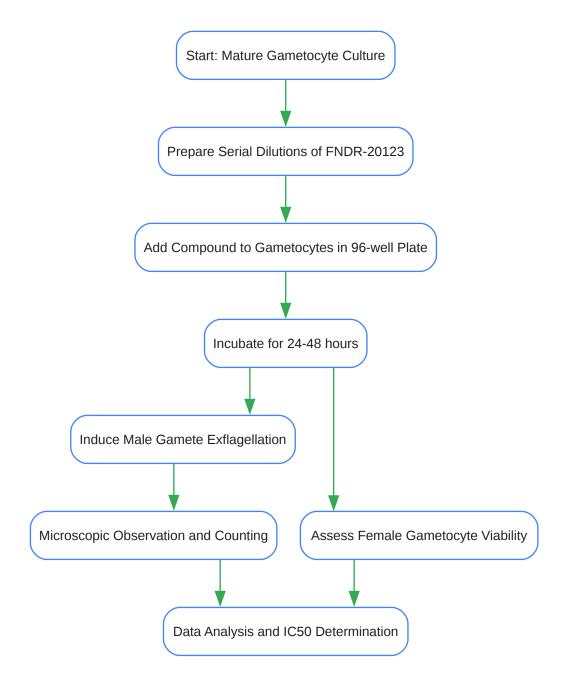


Microscope

#### Procedure:

- Gametocyte Culture: Culture P. falciparum (e.g., NF54 strain) to produce mature stage V gametocytes. This typically takes 15-18 days.
- Compound Preparation: Prepare serial dilutions of FNDR-20123 in complete culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known gametocytocidal drug).
- Drug Treatment: Add the diluted FNDR-20123 and controls to the mature gametocyte culture in a 96-well plate. Incubate for a predetermined period (e.g., 24-48 hours) under standard culture conditions.
- Male Gametocyte Exflagellation: To assess male gametocyte viability, induce exflagellation
  by lowering the temperature to room temperature and adding an activation agent like
  xanthurenic acid. Observe and count exflagellation centers under a microscope.
- Female Gametocyte Viability: Female gametocyte viability can be assessed through metabolic assays or by staining with specific fluorescent antibodies.
- Data Analysis: Calculate the percent inhibition of exflagellation and female gamete viability for each concentration of FNDR-20123 compared to the vehicle control. Determine the IC50 values.





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Caption: Workflow for the in vitro gametocyte viability assay.

### **Protocol 2: Standard Membrane Feeding Assay (SMFA)**

The SMFA is the gold standard for evaluating the transmission-blocking potential of a compound.

Materials:



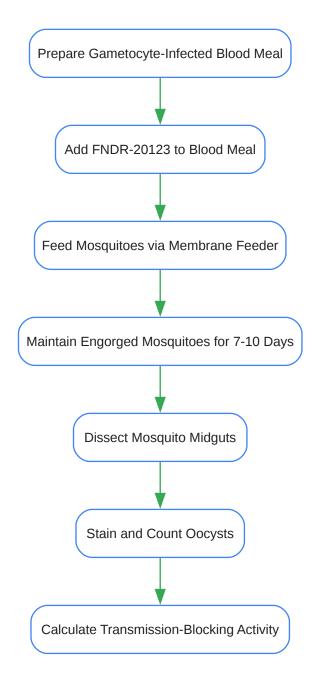
- Mature P. falciparum gametocyte culture (Stage V)
- FNDR-20123
- Anopheles mosquitoes (e.g., Anopheles stephensi)
- Membrane feeding apparatus
- Animal membrane (e.g., Parafilm®) or natural membrane
- · Human serum and red blood cells
- Microscope
- Mercurochrome or other staining solution

#### Procedure:

- Gametocyte Preparation: Prepare a gametocyte-infected blood meal by mixing mature gametocyte culture with human serum and red blood cells.
- Compound Addition: Add FNDR-20123 at various concentrations to the blood meal. Include a vehicle control.
- Mosquito Feeding: Starve mosquitoes for several hours. Load the blood meal into the
  membrane feeders maintained at 37°C and allow the mosquitoes to feed for a defined period
  (e.g., 30-60 minutes).
- Mosquito Maintenance: Separate the engorged mosquitoes and maintain them on a sugar solution for 7-10 days to allow for oocyst development.
- Midgut Dissection: After the incubation period, dissect the mosquito midguts.
- Oocyst Staining and Counting: Stain the midguts with mercurochrome and count the number of oocysts under a microscope.
- Data Analysis: Determine the transmission-blocking activity by comparing the number of oocysts in the FNDR-20123-treated groups to the control group. Calculate the percent



reduction in oocyst intensity and prevalence.



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**Caption:** Workflow for the Standard Membrane Feeding Assay (SMFA).

### Protocol 3: In Vivo Efficacy in a Mouse Model

This protocol describes the evaluation of **FNDR-20123**'s ability to reduce parasitemia in a humanized mouse model.



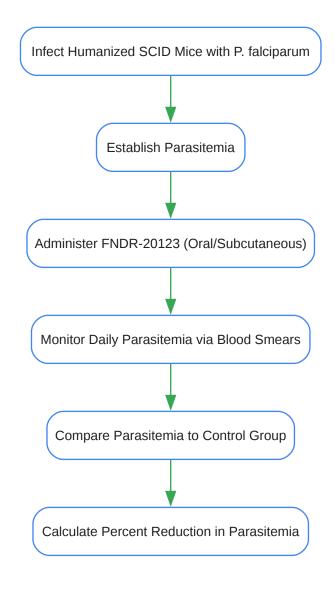
#### Materials:

- SCID mice engrafted with human erythrocytes
- P. falciparum-infected human red blood cells
- FNDR-20123 formulation for oral or subcutaneous administration
- Vehicle control
- Microscope
- Giemsa stain

#### Procedure:

- Infection: Infect the humanized SCID mice with P. falciparum-infected red blood cells.
- Drug Administration: Once parasitemia is established, administer FNDR-20123 orally or subcutaneously at different doses for a specified number of days (e.g., 4 days). Include a vehicle-treated control group.
- Parasitemia Monitoring: Monitor parasitemia daily by collecting tail blood smears, staining with Giemsa, and counting infected red blood cells under a microscope.
- Data Analysis: Compare the parasitemia levels in the FNDR-20123-treated groups to the control group. Calculate the percent reduction in parasitemia.





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Caption: Workflow for the in vivo efficacy study in a mouse model.

### Conclusion

**FNDR-20123** is a promising transmission-blocking candidate due to its potent activity against the sexual stages of P. falciparum, particularly male gametocytes. Its favorable pharmacokinetic and safety profile further supports its development as a potential new antimalarial drug. The protocols outlined in these application notes provide a framework for researchers to further investigate the transmission-blocking capabilities of **FNDR-20123** and similar compounds. Such studies are essential for the development of new tools to combat and ultimately eradicate malaria.



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